Cas no 1803689-93-1 (2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehyde)

2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehyde
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- インチ: 1S/C8H7BrF2N2O/c9-2-4-1-5(3-14)8(12)13-6(4)7(10)11/h1,3,7H,2H2,(H2,12,13)
- InChIKey: FUDFLVKTOABUIV-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(C=O)=C(N)N=C1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 56
2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029065048-1g |
2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehyde |
1803689-93-1 | 97% | 1g |
$1,445.30 | 2022-04-02 |
2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehyde 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehydeに関する追加情報
2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehyde
The compound 2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehyde, with the CAS number 1803689-93-1, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include an amino group at position 2, a bromomethyl substituent at position 5, a difluoromethyl group at position 6, and a carboxaldehyde moiety at position 3. These functional groups contribute to its versatile reactivity and potential applications in various chemical and biological systems.
Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. The presence of the amino group and the carboxaldehyde moiety allows for the formation of hydrogen bonds, which are critical in drug design for enhancing bioavailability and target specificity. Moreover, the bromomethyl and difluoromethyl substituents introduce electronic and steric effects that can modulate the compound's interactions with biological targets. For instance, researchers have explored its potential as a lead compound in anti-cancer drug discovery, where it has shown promising activity against various cancer cell lines.
In addition to its medicinal applications, this compound has also been investigated for its role in advanced materials science. The unique combination of functional groups makes it an ideal candidate for use in polymer synthesis and as a building block for constructing complex molecular architectures. Recent advancements in click chemistry have further expanded its utility, enabling efficient assembly of larger molecules with precise control over their properties.
From a synthetic standpoint, the preparation of 2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehyde involves a multi-step process that typically begins with the synthesis of pyridine derivatives. The introduction of the amino and aldehyde groups is achieved through selective substitution reactions, while the bromomethyl and difluoromethyl substituents are introduced via nucleophilic aromatic substitution or other specialized techniques. The synthesis pathway requires careful optimization to ensure high yields and purity, given the complexity of the molecule.
The compound's stability under various conditions has also been a subject of recent research. Studies have demonstrated that it exhibits good thermal stability and resistance to hydrolysis under physiological conditions, making it suitable for long-term storage and use in biological systems. Furthermore, its solubility properties have been optimized through modifications to its substituents, enhancing its suitability for both in vitro and in vivo applications.
In conclusion, 2-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-3-carboxaldehyde represents a versatile platform for exploring new chemical entities with potential applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodologies and biological evaluations, positions it as a valuable tool for researchers seeking innovative solutions in drug discovery and materials science.
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